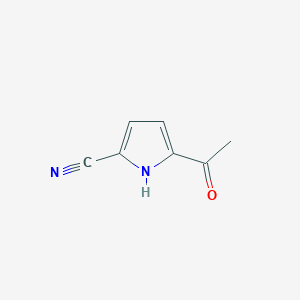
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid
説明
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid, commonly known as ODAP, is a non-proteinogenic amino acid found in the seeds of Lathyrus sativus, also known as grass pea. It is an imidazol-4-one having a 2-carboxyethyl substituent at the 5-position . It is an intermediate in the catabolism of histidine to glutamate .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, Xie et al. reported a one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O3 . It has a fully extended lactic acid side chain with a trans conformation, oriented nearly perpendicular to the imidazole plane, indicating a zwitterionic structure.Chemical Reactions Analysis
This compound is a substrate for imidazolonepropionate hydrolase and imidazolonepropionate oxidase . It is also a product of histidine metabolism, which may involve oxidation or transamination .Physical And Chemical Properties Analysis
The average mass of this compound is 156.13940 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
1. Structural and Chemical Properties
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid and its derivatives have been studied for their structural and chemical properties. One compound, (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate, was found to have a fully extended lactic acid side chain with a trans conformation, oriented nearly perpendicular to the imidazole plane, indicating a zwitterionic structure. This structure is maintained through intermolecular hydrogen bonds between the carboxylate, imino, and hydroxyl groups, and water molecules (Okabe & Adachi, 1999).
2. Synthesis and Transformations
Research into the synthesis and transformation of these compounds has revealed a variety of applications. A study demonstrated the synthesis of optically active 1H-imidazole 3-oxides with substituted acetate groups derived from amino acid esters. This process involved reactions with α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, leading to compounds potentially useful in medicinal chemistry (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
3. Anticancer and Antimicrobial Activity
Another significant area of research involves the exploration of anticancer and antimicrobial activities. For instance, derivatives of 3-(1H-imidazol-4-yl)propanoic acid showed high antibacterial and antifungal activity. Additionally, some of these derivatives demonstrated significant activity against human breast cancer cell lines, indicating potential therapeutic applications in oncology (Pansare et al., 2019).
4. Inhibition of Mild Steel Corrosion
The compounds have also been studied for their ability to inhibit corrosion in materials like mild steel. For example, imidazole derivatives with benzimidazole exhibited corrosion inhibition properties. This research can have implications in material science and engineering, particularly in protecting metal infrastructure (Ammal, Prajila, & Joseph, 2018).
作用機序
特性
IUPAC Name |
3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-5(10)2-1-4-6(11)8-3-7-4/h3-4H,1-2H2,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMLHKQVUFYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(C(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864771 | |
| Record name | 3‐(5‐hydroxy‐4H‐imidazol‐4‐yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Imidazolone-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid | |
CAS RN |
17340-16-8 | |
| Record name | 4,5-Dihydro-5-oxo-1H-imidazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17340-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazol-4-one-5-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017340168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Imidazolone-5-propionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
